molecular formula C20H15ClN8O3S B4823502 N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE

Cat. No.: B4823502
M. Wt: 482.9 g/mol
InChI Key: NUURLLSRCGWNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound that features a combination of pyrazole, furyl, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Coupling of the Pyrazole and Thiadiazole Rings: The final step involves the coupling of the pyrazole and thiadiazole rings through a nucleophilic substitution reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate)

    Cyclization: Acidic or basic conditions, heat

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine

    Substitution of Chlorine Atom: Formation of substituted benzyl derivatives

    Cyclization: Formation of new heterocyclic compounds

Scientific Research Applications

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: Application in the study of biological processes and pathways, particularly those involving pyrazole and thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease states or physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]-N-(5-{5-[(4-amino-1H-pyrazol-1-yl)methyl]-2-furyl}-1,3,4-thiadiazol-2-yl)amine
  • **N-[1-(2-Chlorobenzyl)-1H-pyrazol-3-yl]-N-(5-{5-[(4-methyl-1H-pyrazol-1-yl)methyl]-2-furyl}-1,3,4-thiadiazol-2-yl)amine

Uniqueness

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE is unique due to the presence of both nitro and chlorobenzyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN8O3S/c21-16-4-2-1-3-13(16)10-27-8-7-18(26-27)23-20-25-24-19(33-20)17-6-5-15(32-17)12-28-11-14(9-22-28)29(30)31/h1-9,11H,10,12H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUURLLSRCGWNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC3=NN=C(S3)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 2
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 3
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 4
Reactant of Route 4
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 5
Reactant of Route 5
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 6
Reactant of Route 6
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}-1,3,4-THIADIAZOL-2-YL)AMINE

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